
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including cell survival, neuroprotection, and modulation of neurotransmitter release. BD-1063 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and pharmacology.
作用機序
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is primarily located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound binds to the receptor and prevents its activation, which leads to a downstream inhibition of various cellular pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, it has been shown to reduce the release of dopamine and glutamate in the brain, which may contribute to its neuroprotective effects. It has also been shown to modulate the activity of ion channels and transporters, which may have implications for its therapeutic potential in various diseases.
実験室実験の利点と制限
One of the main advantages of 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the sigma-1 receptor, which allows for more precise investigations into the role of this receptor in different physiological processes. However, one limitation of this compound is its relatively low potency compared to other sigma-1 receptor antagonists. This may limit its use in certain experimental models where higher doses are required.
将来の方向性
There are several future directions for research on 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and the sigma-1 receptor. One area of interest is the potential therapeutic applications of sigma-1 receptor antagonists in various diseases, such as neurodegenerative diseases and cancer. Another area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic efficacy. Finally, there is a need for further investigations into the downstream effects of sigma-1 receptor inhibition, which may provide insights into the mechanisms underlying its therapeutic potential.
合成法
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 8-bromo-1,4-benzodioxine with cyanomethyl magnesium bromide, which produces 8-bromo-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine. This compound is then treated with ethyl chloroformate to produce 8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid ethyl ester. Finally, this compound is converted to this compound through a reaction with ammonia.
科学的研究の応用
8-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific studies to investigate the role of the sigma-1 receptor in different physiological and pathological conditions. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has also been studied for its potential applications in pain management, addiction, and depression.
特性
IUPAC Name |
5-bromo-N-(cyanomethyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-16(4-3-15)13(17)9-7-10(14)12-11(8-9)18-5-6-19-12/h7-8H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECYIQGPGDRXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC2=C(C(=C1)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)
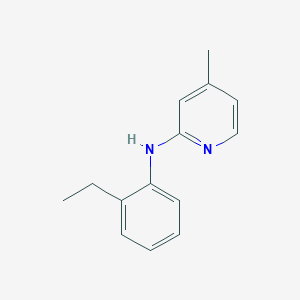
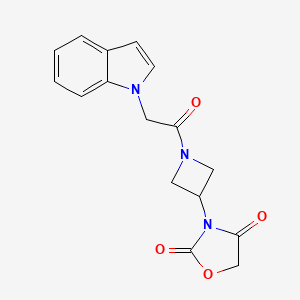
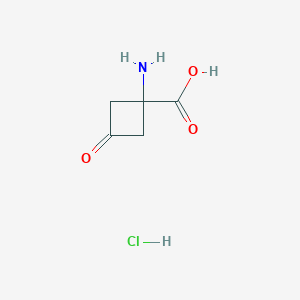

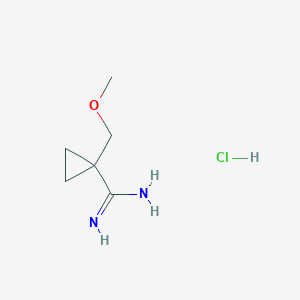


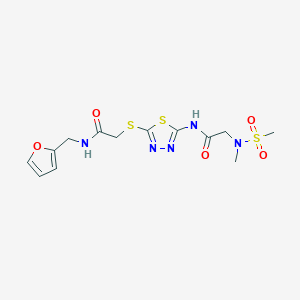
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)

